N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c] azolidin-2-yl)butanamide
Description
N-(4-{[(4,6-Dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide is a synthetic organic compound characterized by a sulfonamide-linked pyrimidine moiety and a benzo[c]azolidinone group. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c1-15-14-16(2)26-24(25-15)28-35(33,34)18-11-9-17(10-12-18)27-21(30)8-5-13-29-22(31)19-6-3-4-7-20(19)23(29)32/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQCOHHKPAZVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with a benzoazolidinone derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structures to N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide exhibit promising anticancer properties. The pyrimidine moiety is known to enhance the selectivity and efficacy of anticancer agents by targeting specific pathways involved in tumor growth and proliferation. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as a lead compound for developing new anticancer therapies .
1.2 Antimicrobial Properties
The sulfonamide group in the compound is associated with antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis pathways. This property has been leveraged in the design of new antibiotics that can overcome resistance mechanisms seen in pathogenic bacteria. The specific structure of this compound may enhance its efficacy against resistant strains .
Biochemical Applications
2.1 Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is noteworthy. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism and bacterial growth. The inhibition of these enzymes can lead to a decrease in the proliferation of cancer cells or pathogens .
2.2 Drug Delivery Systems
The unique structural features of N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide make it a candidate for use in drug delivery systems. Its ability to form stable complexes with various biomolecules can be utilized to enhance the solubility and bioavailability of poorly soluble drugs. Research into nanoparticle formulations incorporating this compound has shown promise in targeting specific tissues, improving therapeutic outcomes .
Material Science
3.1 Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties such as increased thermal stability or enhanced mechanical strength. The sulfonamide functionality can improve the interaction between the polymer and other components, leading to better performance characteristics in applications such as coatings and composites .
3.2 Sensor Development
The chemical properties of N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide have been investigated for use in sensor technologies. Its ability to undergo specific chemical reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting cellular processes. The compound’s overall structure allows it to modulate various biochemical pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues from Pharmacopeial Standards
Three closely related butanamide derivatives (compounds m , n , and o ) are documented in pharmacopeial literature (PF 43(1), 2017):
| Compound | Key Structural Features | Stereochemistry | Functional Groups |
|---|---|---|---|
| Target | 4,6-Dimethylpyrimidin-2-yl sulfonamide; benzo[c]azolidinone | Not specified | Sulfonamide, amide, diketone |
| m | 2,6-Dimethylphenoxy acetamide; tetrahydro-pyrimidinone | (R)-configuration at central carbon | Amide, hydroxyl, pyrimidinone |
| n | 2,6-Dimethylphenoxy acetamide; tetrahydro-pyrimidinone | (S)-configuration at central carbon | Amide, hydroxyl, pyrimidinone |
| o | 2,6-Dimethylphenoxy acetamide; tetrahydro-pyrimidinone | Mixed (R/S) stereochemistry | Amide, hydroxyl, pyrimidinone |
Key Differences :
- Substituent Variation: The target compound features a pyrimidine sulfonamide group, whereas analogues m, n, and o use a phenoxy acetamide linker. This difference alters electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and steric bulk.
- Stereochemical Complexity : Analogues m and n exhibit defined stereochemistry at critical positions, which may influence target binding affinity and metabolic pathways. The target compound’s stereochemical details are unspecified in available literature.
Physicochemical and Bioactivity Comparisons
Table 1: Inferred Properties Based on Structural Features
| Property | Target Compound | Analogues m/n/o |
|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8–3.2 (phenoxy group reduces lipophilicity) |
| Hydrogen Bond Donors | 3 (sulfonamide NH, amide NH) | 4 (amide NH, hydroxyl) |
| Molecular Weight | ~500 g/mol | ~550–600 g/mol |
| Metabolic Stability | High (rigid benzoazolidinone) | Moderate (hydroxyl group susceptible to conjugation) |
Mechanistic Implications :
- The sulfonamide group in the target may enhance binding to enzymes like carbonic anhydrases or tyrosine kinases, whereas phenoxy acetamide analogues could target G-protein-coupled receptors (GPCRs) due to their flexibility .
- The benzo[c]azolidinone’s rigidity may reduce off-target interactions compared to the more flexible tetrahydro-pyrimidinone in analogues .
Biological Activity
N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 400.45 g/mol. Its structure features a pyrimidine ring, a sulfonamide group, and a dioxobenzoazolidine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄S |
| Molecular Weight | 400.45 g/mol |
| CAS Number | 332144-45-3 |
| Solubility | Soluble in DMSO |
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar sulfonamide derivatives can inhibit carbonic anhydrase and other key enzymes involved in cellular respiration and metabolism .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential activity against various bacterial strains. In vitro studies have demonstrated that compounds featuring the pyrimidine-sulfonamide backbone exhibit antimicrobial properties by disrupting bacterial cell wall synthesis .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate immune responses .
Case Studies and Research Findings
-
Antibacterial Efficacy
- A study evaluated the antibacterial activity of several sulfonamide derivatives, including compounds similar to N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-4-(1,3-dioxobenzo[c]azolidin-2-yl)butanamide against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial action .
- Cytotoxicity Assessment
- Pharmacokinetics Study
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
